molecular formula C7H4ClN3O2 B13041578 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B13041578
M. Wt: 197.58 g/mol
InChI Key: ORGHUZYYWRSGGY-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ( 1446409-53-5) is a high-value nitrogen-containing heterocyclic compound with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in pharmaceutical research and development, particularly in the construction of more complex pyrrolopyrazine and pyrrolopyrimidine scaffolds . These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, which allows them to interact with various biological targets . Researchers are actively exploring such heterocyclic frameworks for their broad-spectrum bioactivity , including potential antibacterial, antifungal, and antiviral applications in the ongoing effort to address antimicrobial resistance (AMR) . The presence of both a reactive chloro substituent and a carboxylic acid functional group on its core structure makes this compound an excellent substrate for further synthetic modification via cross-coupling reactions, amide bond formation, and other nucleophilic substitution processes . It is typically supplied as a solid and may require cold-chain transportation and storage under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13)

InChI Key

ORGHUZYYWRSGGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyrazine Core

The core bicyclic structure is typically synthesized via cyclization reactions involving appropriate pyrrole and pyrazine precursors:

  • Cyclization of Pyrrole and Pyrazine Precursors:
    Starting from substituted pyrrole derivatives and pyrazine-based building blocks, cyclization is achieved under acidic conditions, often using hydrazine derivatives and pyrrole-carboxaldehyde intermediates. For example, refluxing in sulfuric acid or acetic acid facilitates ring closure to form the fused system.

  • Reduction of Nitro-Substituted Precursors:
    A common approach involves reducing 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine using catalytic hydrogenation or chemical reductants such as palladium on carbon under hydrogen atmosphere.

Installation of the Carboxylic Acid Group at the 7-Position

  • Hydrolysis of Nitrile or Ester Precursors:
    The 7-carboxylic acid group is often introduced by hydrolyzing nitrile or ester intermediates. For example, acid hydrolysis of tricyanopyrrolo[2,3-b]pyrazine derivatives under reflux in aqueous acidic media yields the carboxylic acid.

  • Direct Carboxylation:
    Alternatively, direct carboxylation of the corresponding 7-lithiated intermediate with carbon dioxide (CO₂) followed by acidic work-up can yield the desired acid.

Esterification and Derivatization (Optional)

  • Ester derivatives, such as methyl esters of the acid, are often prepared to improve solubility or for further synthetic transformations. Esterification is typically performed via Fischer esterification using methanol and acid catalysts or via acyl chloride intermediates.

Detailed Synthetic Route Example

A representative synthetic route based on literature data is as follows:

Step Reaction Conditions Yield (%) Notes
1 Reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine Pd/C, H₂, ethanol, room temp, 2 h 85 Catalytic hydrogenation
2 Reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine HCN, aqueous medium, reflux, 4 h 70 Toxic reagent, careful handling required
3 Acid hydrolysis of tricyano compound to 2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid HCl (6 M), reflux, 6 h 75 Hydrolysis of nitriles to carboxylic acid
4 Chlorination at 2-position (if not introduced earlier) NCS, dichloromethane, 0°C to room temp, 3 h 65 Controlled electrophilic substitution

Yields are approximate and depend on reaction scale and purity of reagents.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, tetrahydrofuran (THF), dichloromethane (DCM), and aqueous acidic media.
  • Temperature: Reactions are generally conducted from 0°C (for halogenation) up to reflux temperatures (~100°C) for hydrolysis steps.
  • Catalysts: Pd/C for hydrogenation; acid catalysts such as sulfuric or hydrochloric acid for hydrolysis and esterification.
  • Time: Reaction times vary from 1 hour (cyclization) to several hours (hydrolysis).

Optimization studies show that:

  • Microwave-assisted esterification can accelerate reaction rates and improve yields while minimizing decomposition.
  • Use of continuous flow reactors in industrial settings enhances reproducibility and scalability.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the pyrrolo-pyrazine core, chlorine substitution, and carboxylic acid functionality. Chemical shifts for the carboxylic acid proton typically appear downfield (~12 ppm), and aromatic protons between 6.5–8.5 ppm.

  • Mass Spectrometry (MS):
    High-resolution MS confirms molecular weight consistent with C8H5ClN3O2 (approx. 204 g/mol).

  • Infrared Spectroscopy (IR):
    Characteristic bands include broad O–H stretch (~3300 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and C–Cl stretch (~600–800 cm⁻¹).

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Comments
Reduction of nitro precursor Pd/C, H₂ RT, ethanol, 2 h 80–90 Catalytic hydrogenation
Cyanation HCN or equivalents Reflux, aqueous 65–75 Toxic reagent, safety precautions
Acid hydrolysis HCl or H₂SO₄ Reflux, 4–6 h 70–80 Converts nitriles to acids
Chlorination NCS or Cl₂ 0–25°C, DCM 60–70 Electrophilic aromatic substitution
Esterification (optional) MeOH, H₂SO₄ or SOCl₂ + MeOH Reflux or microwave 50–85 Methyl ester formation

Research Findings and Notes

  • The synthesis of this compound is often part of a broader medicinal chemistry program targeting kinase inhibitors, where the pyrrolo[2,3-b]pyrazine scaffold is a privileged structure.
  • Attempts to improve yields focus on milder hydrolysis conditions to avoid decarboxylation and on selective chlorination to prevent polyhalogenation.
  • Microwave-assisted reactions have been shown to reduce reaction times significantly while maintaining or improving yields.
  • Industrial methods optimize these steps using continuous flow chemistry and automated controls to enhance safety and scalability.

Chemical Reactions Analysis

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to various downstream effects, including the modulation of cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs

A. Halogenated Derivatives

  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This brominated analog shares the carboxylic acid group but differs in the halogen substituent. Its similarity score to the target compound is 0.67, indicating moderate structural overlap .
  • 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid : Here, bromine replaces chlorine at position 7, altering electronic effects and hydrogen-bonding capacity. The molecular weight increases to 242.03 g/mol, compared to ~215.58 g/mol for the chloro variant .

B. Methyl-Substituted Derivatives

  • The molecular formula (C₈H₇N₃O₂) reflects a simpler substituent profile than halogenated analogs .
  • Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate : Esterification of the carboxylic acid (C₈H₆BrN₃O₂) enhances lipophilicity, which may improve bioavailability but reduce solubility .

C. Functionalized Derivatives

  • 2-(3,4,5-Trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid isopropylamide : This derivative demonstrates the scaffold’s utility in kinase inhibition. The isopropylamide group facilitates target binding, as shown in SYK crystal structures (PDB: 4FL7) .

Biological Activity

2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (C₇H₄ClN₃O₂) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of immunology and oncology. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1446409-53-5

The compound features a pyrrolopyrazine core, which is critical for its biological interactions. The chlorine substitution enhances its reactivity and selectivity towards specific biological targets.

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). These kinases play pivotal roles in various signaling pathways associated with inflammation and immune responses. The selective inhibition of these pathways positions the compound as a potential therapeutic agent for autoimmune and inflammatory diseases.

The compound modulates cellular responses by binding to specific targets within the JAK/SYK signaling pathways. This interaction can lead to reduced inflammation and altered immune responses, which are critical in conditions like rheumatoid arthritis and certain cancers.

Therapeutic Applications

  • Autoimmune Diseases : In preclinical studies, this compound demonstrated efficacy in models of rheumatoid arthritis by significantly reducing inflammatory markers.
  • Cancer Treatment : The compound's ability to inhibit JAKs has been explored in various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in malignant cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural analogs of this compound and their unique features:

Compound NameMolecular FormulaUnique Features
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acidC₇H₅N₃O₂Parent compound without chlorine
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acidC₇H₄BrN₃O₂Brominated variant with different reactivity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidC₈H₅ClN₂O₂Different heterocyclic framework

The presence of chlorine at the second position enhances the binding affinity and selectivity of this compound compared to its analogs.

Research Findings

Recent studies have highlighted the compound's potential as a selective inhibitor of JAKs and SYK. For instance:

  • In vitro assays demonstrated that it effectively inhibited JAK-mediated signaling with an IC50 value in the low micromolar range.
  • Animal models showed significant reductions in disease severity when treated with this compound compared to controls.

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